

Designing a study to evaluate Mosliciguat in a PH-ILD model

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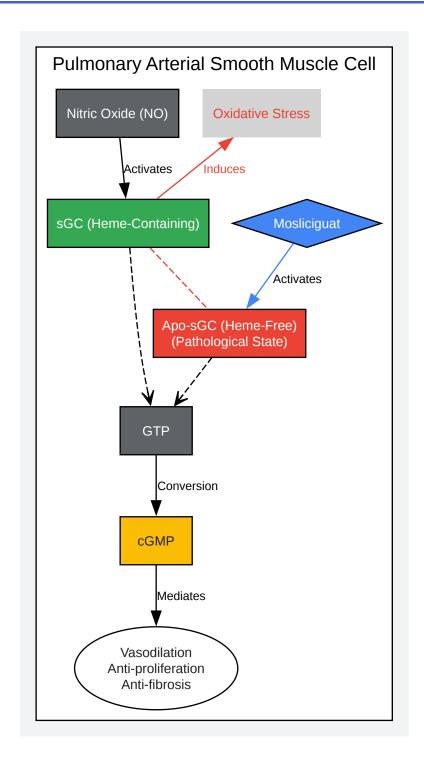
An official American Thoracic Society (ATS) workshop report recommends the murine intratracheal bleomycin model as the best-characterized for preclinical testing of potential therapies for pulmonary fibrosis.[1][2] To create a model that also incorporates pulmonary hypertension (PH), a feature of PH-ILD, this fibrotic model can be combined with exposure to chronic hypoxia.[3] This dual-insult model recapitulates key aspects of the human disease, including lung fibrosis, vascular remodeling, and increased pulmonary arterial pressure.[4]

This document provides a comprehensive guide for designing and executing a preclinical study to evaluate **Mosliciguat** in a PH-ILD model, from animal model induction to endpoint analysis.

Core Principle: Mosliciguat's Mechanism of Action

Mosliciguat is a soluble guanylate cyclase (sGC) activator.[5] In conditions of oxidative stress, such as those found in PH-ILD, the sGC enzyme can become oxidized and heme-free (aposGC), rendering it unresponsive to nitric oxide (NO). **Mosliciguat** is designed to directly activate this pathological apo-sGC, restoring the production of cyclic guanosine monophosphate (cGMP). Increased cGMP is thought to drive vasodilation, and may also have anti-inflammatory, anti-proliferative, and anti-fibrotic properties.





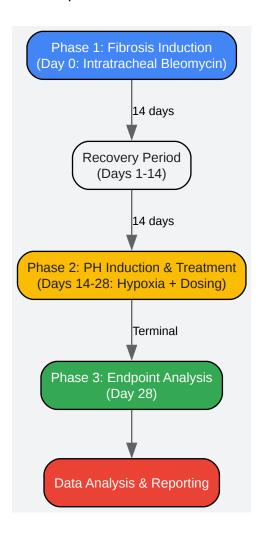
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Caption: Mosliciguat activates pathological apo-sGC to restore cGMP signaling.

Experimental Design and Workflow



The study will follow a structured workflow from disease induction to endpoint analysis. This ensures a logical progression and comprehensive data collection.



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